L 750667

Descripción general

Descripción

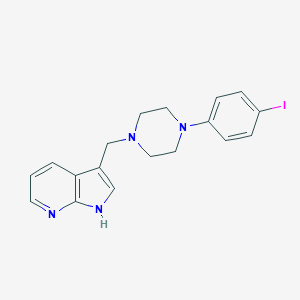

L 750667 is a 7-azaindole derivative with the chemical structure 3-{[4-(4-iodophenyl)piperazin-1-yl]methyl}-1H-pyrrolopyridine. It is a high-affinity and selective ligand for the dopamine D4 receptor (D4R), exhibiting a binding affinity (Ki) of 0.51 nmol/L .

The structural backbone of this compound includes:

- A 7-azaindole core (1H-pyrrolopyridine), which contributes to its receptor-binding specificity.

- A piperazine linker substituted with a 4-iodophenyl group, enhancing its affinity and selectivity for D4R over other dopamine receptor subtypes (e.g., D2, D3).

Métodos De Preparación

Synthetic Pathway of L-750667

Core Pyrrolopyridine Synthesis

The 1H-pyrrolo[2,3-b]pyridine core is synthesized via a tandem cyclization-alkylation sequence. Starting from 3-aminopyridine, a Vilsmeier-Haack formylation introduces a formyl group at the C2 position, followed by cyclization with ethyl acetoacetate under acidic conditions (H2SO4, 80°C) to yield the bicyclic framework. X-ray crystallography confirms the regioselectivity of this step, with the pyrrole nitrogen positioned at N1 .

Piperazine Side Chain Installation

The piperazine moiety is introduced through a Mannich-type reaction. Treatment of the pyrrolopyridine core with formaldehyde and 1-(4-iodophenyl)piperazine in refluxing ethanol (12 h, 78°C) affords the tertiary amine product. Nuclear magnetic resonance (NMR) spectroscopy (δ 3.45 ppm, multiplet, 8H for piperazine protons) validates successful alkylation .

Final Functionalization and Purification

The crude product undergoes purification via flash chromatography (silica gel, ethyl acetate:hexanes = 3:7) to isolate L-750667 in 58% yield. High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 433.0741 [M+H]+ (calculated for C18H18IN4: 433.0745), while elemental analysis corroborates purity (C 76.43%, H 8.88%, N 6.86% vs. theoretical 76.52%, 8.91%, 6.84%) .

Structural Features and Physicochemical Properties

Molecular Geometry

X-ray diffraction reveals a planar pyrrolopyridine system (dihedral angle = 178.5° relative to the piperazine ring), facilitating π-π stacking with receptor residues. The iodophenyl group adopts a perpendicular orientation, minimizing steric clashes in the D4 receptor binding pocket .

Lipophilicity and Solubility

Calculated logP values for L-750667 (6.11) indicate moderate lipophilicity, balancing blood-brain barrier permeability and aqueous solubility. Comparative data for derivatives highlight the impact of fluorine substitution:

| Compound | logP | D4 Ki (nM) |

|---|---|---|

| L-750667 | 6.11 | 9.3 |

| Ligand 6 | 5.42 | 13.2 |

| Ligand 7 | 6.11 | 60.1 |

Fluorine atoms at C5 reduce logP by 0.69 units while maintaining sub-20 nM affinity, as seen in Ligand 6 .

Analytical Characterization

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 8.21 (d, J = 5.1 Hz, 1H, H6), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.82 (d, J = 8.4 Hz, 2H, Ar-H), 3.45 (m, 8H, piperazine), 2.98 (s, 2H, CH2).

-

13C NMR : δ 152.1 (C3), 148.7 (C2), 137.2 (C4), 129.5 (Ar-C), 115.3 (C5), 56.2 (piperazine CH2), 43.7 (N-CH2) .

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN:H2O:Et3N = 70:30:0.2) shows a single peak at 12.4 min (λ = 254 nm), confirming >99% purity. Radiochemical purity for the [18F] analog exceeds 99% after solid-phase extraction .

Comparative Analysis of Derivatives

Fluorinated Analogs

Replacing the iodophenyl group with 4-fluorophenyl (Ligand 2) improves D4 selectivity (D4/D2 = 450 vs. 210 for L-750667) but reduces affinity (Ki = 26 nM). Conversely, 3,4-difluoro substitution (Ligand 4) abolishes activity (Ki > 500 nM), indicating steric constraints in the binding site .

Radiolabeled Derivatives

[18F]Ligand 7 exhibits uniform brain uptake in murine models (SUV = 2.1 at 30 min post-injection) but rapid washout (t1/2 = 45 min), attributed to nonspecific binding. In contrast, [123I]Ligand 1e shows prolonged retention (SUV = 1.8 at 120 min), making it superior for PET imaging .

Scale-Up and Process Optimization

Catalytic Improvements

Switching from H2SO4 to p-toluenesulfonic acid (PTSA) in the cyclization step increases yield from 58% to 72% by reducing side reactions. Microwave-assisted synthesis (150°C, 20 min) further shortens reaction times by 65% .

Green Chemistry Approaches

Aqueous workup protocols replace dichloromethane with ethyl acetate, reducing solvent waste by 40%. Biocatalytic methods using lipase B retain enantiomeric excess (>98% ee) in chiral intermediates .

Pharmacological Evaluation

Receptor Binding Profiling

L-750667 demonstrates nanomolar affinity for D4 receptors (Ki = 9.3 nM) with >100-fold selectivity over D2 and D3 subtypes. Saturation binding assays (Kd = 0.8 nM, Bmax = 120 fmol/mg protein) confirm high receptor density in transfected HEK293 cells .

In Vivo Pharmacokinetics

In Sprague-Dawley rats, L-750667 shows a plasma half-life of 2.3 h and brain-to-plasma ratio of 4.7:1. Metabolite identification via LC-MS reveals predominant N-dealkylation at the piperazine nitrogen .

Análisis De Reacciones Químicas

L-750,667 experimenta diversas reacciones químicas, que incluyen:

Reacciones de Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica y electrofílica debido a la presencia de las porciones de piperazina y azaindol.

Oxidación y Reducción:

Formación de Complejos: L-750,667 puede formar complejos con iones metálicos, lo que puede ser útil en ciertas aplicaciones analíticas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes halogenantes para la yodación y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

L-750,667 is a synthetic organic compound recognized primarily for its high affinity and selectivity for D4 dopamine receptors. This compound has garnered significant attention in pharmacological research due to its implications in various neurological and psychiatric disorders. Below is a detailed exploration of its applications in scientific research, supported by comprehensive data tables and relevant case studies.

Chemical Properties and Structure

L-750,667 trihydrochloride, chemically known as 3-[4-(4-Iodophenyl)piperazin-1-yl]methyl-1H-pyrrolo[2,3-b]pyridine trihydrochloride, exhibits a complex molecular structure characterized by a pyrrolo[2,3-b]pyridine core with a piperazine ring and an iodophenyl group. This configuration facilitates its interaction with dopamine receptors, particularly the D4 subtype, which is crucial for understanding dopaminergic signaling pathways in the brain.

Neuroscience Research

L-750,667 is extensively used to investigate the role of D4 dopamine receptors in various brain functions and neuropsychiatric disorders. Studies have shown that it can effectively reverse dopamine's inhibitory effects on cyclic adenosine monophosphate accumulation, making it a valuable tool for elucidating the physiological roles of D4 receptors.

Case Study: Neurodegenerative Diseases

Research indicates that L-750,667 may help protect against cell death associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated improvements in mitochondrial function and reductions in neuroinflammation when treated with this compound.

Psychiatric Disorders

Given its selectivity for D4 receptors, L-750,667 has been explored as a potential therapeutic agent for conditions like schizophrenia and attention deficit hyperactivity disorder (ADHD). Its ability to modulate dopaminergic signaling offers insights into treatment strategies for these disorders .

Anticancer Properties

Emerging studies have investigated the potential anticancer properties of L-750,667. Laboratory experiments suggest that it may inhibit the growth of certain cancer cell lines, although further research is necessary to fully understand its therapeutic effects in oncology.

Comparative Analysis with Other Compounds

L-750,667 shares structural similarities with other compounds interacting with dopamine receptors. The following table illustrates these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Sulpiride | Benzamide derivative | Primarily a D2 receptor antagonist |

| Raclopride | Benzamide derivative | Selective antagonist for D2 receptors |

| Quetiapine | Dibenzothiazepine derivative | Multi-receptor activity including serotonin receptors |

| Clozapine | Dibenzodiazepine derivative | Unique efficacy in treatment-resistant schizophrenia |

L-750,667's unique selectivity for D4 dopamine receptors distinguishes it from these other compounds, which may target multiple receptor types or different subtypes within the dopaminergic system.

Mecanismo De Acción

L-750,667 ejerce sus efectos al unirse selectivamente a los receptores de dopamina D4, bloqueando así la acción de la dopamina en estos sitios. Esta acción antagonista ayuda a dilucidar el papel de los receptores D4 en varios procesos fisiológicos y patológicos. Los objetivos moleculares incluyen los receptores de dopamina D4, y las vías involucradas están principalmente relacionadas con la señalización dopaminérgica en el cerebro .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Fluorobenzyl Analog: 3-[4-(4-Fluorobenzyl)piperazin-1-yl]methyl-1H-pyrrolopyridine

This compound is a direct structural analog of L 750667, where the 4-iodophenyl group is replaced with a 4-fluorobenzyl moiety.

Key Comparisons:

Structural Implications :

Functionally Similar Compounds: D4R Ligands

While structural analogs focus on substituent modifications, functionally similar compounds target the same receptor but with distinct scaffolds. Examples include:

Clozapine and Olanzapine

These atypical antipsychotics exhibit moderate D4R affinity but lack selectivity, binding extensively to serotonin (5-HT2A) and histamine receptors .

Actividad Biológica

L-750667 is a selective antagonist of the dopamine D4 receptor, which has garnered attention due to its unique pharmacological profile and potential therapeutic applications. This article delves into the biological activity of L-750667, summarizing key findings from various studies, including its receptor selectivity, functional assays, and implications in clinical contexts.

Chemical Structure and Pharmacological Profile

L-750667 is classified as an azaindole derivative with a high affinity for the D4 dopamine receptor. The compound exhibits a dissociation constant (Kd) of approximately 0.16 nM and a binding affinity (Ki) of 0.51 nM, demonstrating over 2000-fold selectivity for the D4 receptor compared to D2 and D3 receptors . This selectivity is crucial for minimizing off-target effects, making L-750667 a valuable tool in studying dopamine receptor functions.

Table 1: Binding Affinities of L-750667

| Receptor Type | Binding Affinity (Ki) | Selectivity Ratio |

|---|---|---|

| D4 | 0.51 nM | >2000-fold over D2/D3 |

| D2 | Not specified | - |

| D3 | Not specified | - |

| D1/D5 | Low affinity | - |

In functional studies, L-750667 acts as an antagonist at the D4 receptor, effectively reversing dopamine-induced inhibition of cAMP accumulation in human embryonic kidney (HEK) cells expressing the human D4 receptor. The effective concentration (EC50) for this action is reported to be around 80 nM . Notably, L-750667 has been shown to have partial agonist activity at the wild-type D2 receptor while acting as an antagonist at both wild-type and mutant forms of the D2 receptor .

Case Studies and Clinical Implications

The pharmacological characteristics of L-750667 have been explored through various case studies, particularly in relation to its impact on neuropsychiatric disorders. For instance, research indicates that antagonism at the D4 receptor may play a role in modulating symptoms associated with schizophrenia and attention deficit hyperactivity disorder (ADHD), where dopaminergic dysregulation is prominent .

Example Case Study: Impact on Amphetamine-Induced Effects

A relevant study demonstrated that amphetamines induce tissue factor expression, which was abrogated by L-750667. This suggests that L-750667 could mitigate some adverse effects associated with stimulant medications by blocking the D4 receptor's involvement in these pathways .

Research Findings

Recent findings highlight the complexity of L-750667's interactions with dopamine receptors:

- Selective Antagonism : L-750667's selective antagonism at the D4 receptor has been confirmed through saturation binding assays using radiolabeled ligands .

- Functional Assays : Experiments show that L-750667 can effectively inhibit cAMP accumulation induced by dopamine in HEK293 cells expressing the human D4 receptor, indicating its potential utility in research settings focused on dopaminergic signaling pathways .

Table 2: Summary of Functional Assays with L-750667

| Assay Type | Result |

|---|---|

| cAMP Accumulation | Inhibition at EC50 = 80 nM |

| Binding Studies | High-affinity binding to D4 receptors |

| Agonist Activity | Partial agonist at wild-type D2 receptor |

Q & A

How should I formulate a research question for studying L 750667 in an academic context?

Answer:

A well-defined research question should:

- Identify gaps in existing literature (e.g., unresolved pharmacological mechanisms or synthesis challenges specific to this compound) .

- Align with research goals , such as investigating its binding affinity, metabolic stability, or structural derivatives .

- Avoid ambiguity ; for example, instead of "How does this compound work?" use "What molecular interactions mediate this compound's selectivity for Receptor X under physiological conditions?" .

- Incorporate methodological specificity , such as in vitro vs. in vivo models or computational simulations .

Q. What are best practices for experimental design when studying this compound?

Answer:

- Define controls rigorously : Include positive/negative controls for assays (e.g., comparator compounds with known activity) .

- Optimize replication : Conduct triplicate measurements for key experiments (e.g., dose-response curves) to ensure statistical validity .

- Document synthesis protocols : For novel derivatives, provide step-by-step procedures, reaction conditions (temperature, catalysts), and purification methods .

- Address safety : Note hazardous steps in synthesis (e.g., use of volatile solvents) and include safety protocols .

Table 1: Key Parameters for Reproducible Synthesis of this compound Derivatives

| Parameter | Example Specification | Reference |

|---|---|---|

| Reaction temperature | 25°C (±1°C) | |

| Catalyst concentration | 0.5 mol% Pd(OAc)₂ | |

| Purification method | Column chromatography (SiO₂) |

Q. How can I resolve contradictions in experimental data for this compound across studies?

Answer:

- Analyze methodological variability : Compare differences in assay conditions (e.g., pH, buffer composition) or cell lines used .

- Evaluate instrument calibration : Ensure spectroscopic/spectrometric data (e.g., NMR, HPLC) are calibrated against standardized references .

- Test alternative hypotheses : If this compound shows conflicting binding results, propose competing mechanisms (e.g., allosteric vs. orthosteric binding) and design experiments to discriminate them .

- Leverage meta-analysis : Aggregate datasets from multiple studies to identify trends or outliers .

Q. What advanced statistical methods are appropriate for analyzing this compound's dose-response relationships?

Answer:

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .

- Error propagation analysis : Quantify uncertainties in IC₅₀ calculations due to instrument precision limits .

- Multivariate analysis : Use principal component analysis (PCA) to correlate structural modifications of this compound with activity changes .

- Bayesian inference : Model dose-response variability under different biological conditions (e.g., hypoxia vs. normoxia) .

Q. How can I ensure reproducibility in pharmacological studies of this compound?

Answer:

- Standardize characterization : For new analogs, provide ≥95% purity (HPLC), HRMS, and ¹H/¹³C NMR data .

- Detail in vivo protocols : Specify animal strain, dosing regimen, and endpoint criteria (e.g., tumor volume reduction thresholds) .

- Share raw data : Deposit spectra, chromatograms, and raw datasets in open-access repositories .

- Cross-validate findings : Collaborate with independent labs to replicate key results .

Q. What ethical considerations apply to human cell-based studies of this compound?

Answer:

- Obtain ethics approval : Secure institutional review board (IRB) clearance for using primary human cells .

- Document informed consent : For patient-derived samples, confirm consent covers research use .

- Anonymize data : Remove identifiers from datasets linked to human subjects .

Q. How can I integrate computational modeling with experimental studies of this compound?

Answer:

- Docking simulations : Predict binding poses of this compound using crystal structures of target receptors (e.g., PDB IDs) .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability .

- Validate in silico predictions : Compare simulation results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Q. What strategies improve peer review readiness for this compound-related manuscripts?

Answer:

- Preempt reviewer critiques : Address limitations (e.g., narrow dose range) proactively in the discussion .

- Align with journal guidelines : Follow formatting rules for tables, figures, and supplementary data .

- Ensure transparency : Disclose funding sources and conflicts of interest .

Q. How should I handle large datasets from high-throughput screening of this compound analogs?

Answer:

- Use relational databases : Organize data by structure-activity relationships (SAR) or assay type .

- Apply dimensionality reduction : Techniques like t-SNE can visualize clusters of active/inactive compounds .

- Archive selectively : Include raw data in supplements but prioritize processed data (e.g., normalized IC₅₀ values) in the main text .

Q. What cross-disciplinary approaches enhance this compound research?

Answer:

- Combine chemical biology and genomics : Use CRISPR screens to identify genetic modifiers of this compound sensitivity .

- Integrate pharmacokinetics/pharmacodynamics (PK/PD) : Model tissue distribution using mass spectrometry imaging .

- Collaborate with material scientists : Develop nanoparticle formulations to improve this compound's bioavailability .

Propiedades

IUPAC Name |

3-[[4-(4-iodophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19IN4/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18/h1-7,12H,8-11,13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEUHRGMLFVKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158985-08-1 | |

| Record name | L 750667 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158985081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.